

A Comparative Environmental Impact Assessment of Promecarb and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Promecarb*

Cat. No.: *B155259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the environmental impact of the carbamate insecticide **Promecarb** against two common alternatives from the same chemical class: Carbaryl and Methomyl. The information presented herein is intended to assist researchers and professionals in making informed decisions by providing a side-by-side comparison of key environmental fate and toxicity parameters, supported by experimental data and standardized testing protocols.

Executive Summary

Promecarb, a carbamate insecticide, presents a significant environmental risk profile, particularly concerning its high toxicity to avian species and moderate toxicity to aquatic organisms. While it demonstrates relatively low persistence in soil and a low potential for bioaccumulation, its immediate impact on non-target organisms warrants careful consideration. In comparison, Carbaryl exhibits higher toxicity to honeybees but a wider range of toxicity to birds and fish, with generally lower persistence in soil. Methomyl also displays high toxicity across bees, birds, and aquatic life, coupled with low soil persistence. The selection of an appropriate insecticide should, therefore, involve a thorough evaluation of the specific ecological context of its application to minimize adverse environmental effects.

Comparative Environmental Impact Data

The following tables summarize the key environmental impact parameters for **Promecarb**, Carbaryl, and Methomyl.

Parameter	Promecarb	Carbaryl	Methomyl
Chemical Class	Carbamate	Carbamate	Carbamate

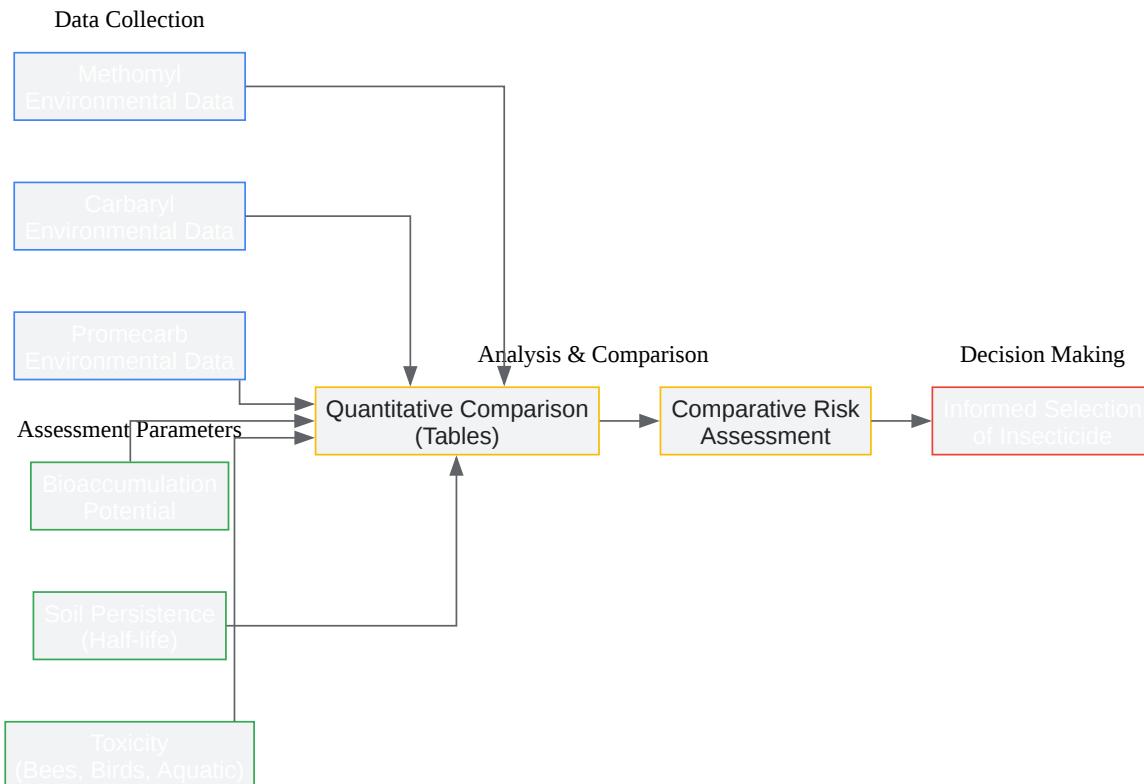
Table 1: Toxicity to Non-Target Organisms

Organism	Endpoint	Promecarb	Carbaryl	Methomyl
Honeybee (<i>Apis mellifera</i>)	Acute Oral LD50	1.1 µ g/bee [1]	0.36 µ g/bee [2]	Highly Toxic (specific LD50 not found)[3]
Birds (representative species)	Acute Oral LD50	3.5 mg/kg (Duck) [4]	16 - >2000 mg/kg (various species)[5]	24.2 mg/kg (Bobwhite Quail) [3]
Fish (representative species)	96-hour LC50	4.3 mg/L (Carp) [6][7]	0.25 - 20 mg/L (various species) [6][7]	3.4 mg/L (Rainbow Trout) [3]

Table 2: Environmental Fate

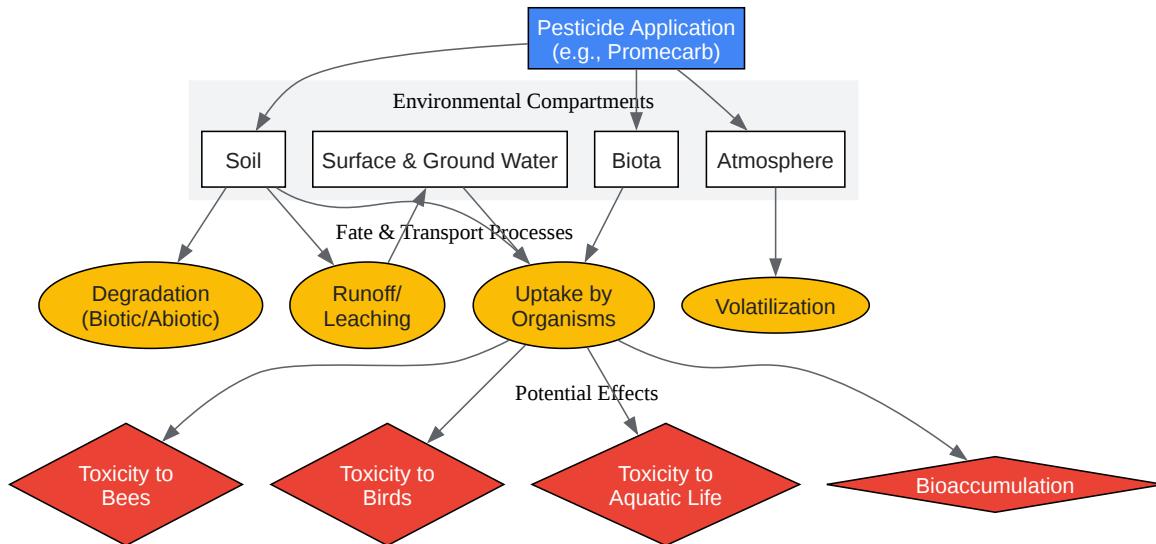
Parameter	Promecarb	Carbaryl	Methomyl
Soil Half-life (Aerobic)	20 - 28 days	7 - 28 days[8]	~14 days[3]
Bioaccumulation Potential	Low	Not expected to bioaccumulate[9]	Low

Experimental Protocols


The environmental impact data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and

comparability across different studies and substances. Key protocols relevant to this assessment include:

- Acute Oral Toxicity in Bees (based on OECD Guideline 213): This test determines the median lethal dose (LD50) of a substance to adult worker honeybees after a single oral administration. Bees are fed a sucrose solution containing the test substance at various concentrations, and mortality is observed over a specified period, typically 48 to 96 hours.[5]
- Acute Toxicity in Fish (based on OECD Guideline 203): This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period, usually 96 hours. Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment.[6]
- Avian Acute Oral Toxicity (based on OECD Guideline 223): This test is designed to determine the acute oral toxicity (LD50) of a substance to birds. The test substance is administered orally in a single dose to birds, and mortality and other toxic effects are observed over a defined period.
- Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307): This test simulates the degradation of a chemical in soil under both aerobic and anaerobic conditions. It is used to determine the substance's persistence, expressed as a half-life (DT50), and to identify major transformation products.[8]


Visualizing Environmental Impact Assessment and Pathways

To better understand the process of comparative environmental assessment and the potential fate of these insecticides in the environment, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a comparative environmental impact assessment of pesticides.

[Click to download full resolution via product page](#)

Caption: Environmental fate and effects pathways for a pesticide like **Promecarb**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pjoes.com [pjoes.com]
- 2. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 3. EXTOXNET PIP - METHOMYL [extoxnet.orst.edu]

- 4. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbaryl Fact Sheet [npic.orst.edu]
- 6. npic.orst.edu [npic.orst.edu]
- 7. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. A retrospective analysis of honey bee (*Apis mellifera*) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Environmental Impact Assessment of Promecarb and Its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155259#comparative-assessment-of-the-environmental-impact-of-promecarb>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com